3-(2-(Trifluoromethyl)phenyl)propanal
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Overview
Description
3-(2-(Trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the improved methods for synthesizing 3-(2-(Trifluoromethyl)phenyl)propanal involves a Mizoroki-Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). This is followed by a hydrogenation reaction of the crude mixture of products in a cascade process . The final product is obtained through selective reduction with potassium diisobutyl-tert-butoxyaluminum hydride (PDBBA) under mild conditions .
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave-assisted conditions has been shown to reduce reaction times without affecting selectivity and yield, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-(Trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(2-(Trifluoromethyl)phenyl)propanol.
Substitution: Formation of imines or acetals depending on the nucleophile used.
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)propanal is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism by which 3-(2-(Trifluoromethyl)phenyl)propanal exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an electrophile, reacting with nucleophilic sites in enzymes and proteins, thereby modulating their activity. This property is particularly useful in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(Trifluoromethyl)phenyl)propanal
- 3-(4-(Trifluoromethyl)phenyl)propanal
- 3-(2-(Trifluoromethyl)phenyl)propanol
Uniqueness
3-(2-(Trifluoromethyl)phenyl)propanal is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct properties that make it suitable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZQTKJIALSFQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625346 |
Source
|
Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
376641-58-6 |
Source
|
Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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